2-Amino-4-(3-hydroxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
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Description
2-Amino-4-(3-hydroxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a useful research compound. Its molecular formula is C26H21N3O4S and its molecular weight is 471.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Bioactivity
The compound, part of a broader class of benzothiazine derivatives, is synthesized through multi-step reactions involving methyl anthranilate and methane sulfonyl chloride, leading to various 2,1-benzothiazine 2,2-dioxides. These derivatives, including the specific compound , are explored for their selective inhibitory activity against monoamine oxidase A and B, suggesting potential therapeutic applications in neurological disorders. Notably, compounds within this class demonstrated selective inhibition, with some exhibiting dual inhibitory properties, highlighting their significance in medicinal chemistry research (Ahmad et al., 2019).
Mechanistic Insights and Chemical Reactivity
Another dimension of research on this chemical class is focused on understanding its mechanism of formation and chemical reactivity. Studies have revealed that the multicomponent synthesis involving active methylene nitriles and arylcarbaldehydes can lead to either the target compounds or, intriguingly, to stable triethylammonium salts of bis(1H-2,1-benzothiazin-4(3H)-one 2,2-dioxides), a novel product of this synthetic route. This research not only provides insights into the synthetic pathways of these compounds but also opens new avenues for modifying their structural and functional properties for potential applications (Lega et al., 2016).
Antimicrobial and Anticancer Activities
Further investigations into the bioactivities of benzothiazine derivatives have uncovered their potential in antimicrobial and anticancer therapies. Specific compounds within this class have been synthesized and evaluated for their antibacterial and antifungal activities, demonstrating the versatility and potential utility of these compounds in developing new treatments for infectious diseases. Additionally, their structural analogs have shown promising cytotoxic effects against various cancer cell lines, indicating their potential as leads for anticancer drug development (Lega et al., 2017).
properties
IUPAC Name |
2-amino-4-(3-hydroxyphenyl)-6-[(2-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4S/c1-16-7-2-3-8-18(16)15-29-22-12-5-4-11-20(22)24-25(34(29,31)32)23(21(14-27)26(28)33-24)17-9-6-10-19(30)13-17/h2-13,23,30H,15,28H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBUNXRRQSRUEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC(=CC=C5)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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